![molecular formula C12H14N2O2S B2865875 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1179043-51-6](/img/structure/B2865875.png)
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a thiophene ring, a piperazine moiety, and a propenone group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromatic properties, and the piperazine ring, often found in pharmacologically active compounds, makes this molecule a valuable subject for research.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that they can have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiophene-3-carbonyl Chloride: Thiophene-3-carboxylic acid is reacted with thionyl chloride to form thiophene-3-carbonyl chloride.
Reaction with Piperazine: The thiophene-3-carbonyl chloride is then reacted with piperazine to form 1-(thiophene-3-carbonyl)piperazine.
Formation of the Propenone Group: The final step involves the reaction of 1-(thiophene-3-carbonyl)piperazine with acryloyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on serotonin receptors.
Material Science: The thiophene ring’s electronic properties make this compound a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies exploring its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Thiophen-2-yl)-3-(4-piperazin-1-yl)prop-2-en-1-one: This compound has a similar structure but with the thiophene ring at a different position, affecting its electronic properties and biological activity.
1-(Benzo[b]thiophen-2-yl)-3-(4-piperazin-1-yl)propan-1-one: This compound features a benzo[b]thiophene ring, which provides different pharmacological properties due to the fused benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
1-[4-(thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-11(15)13-4-6-14(7-5-13)12(16)10-3-8-17-9-10/h2-3,8-9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYJANOXHIVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
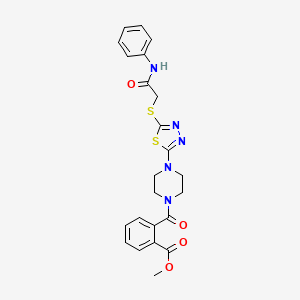
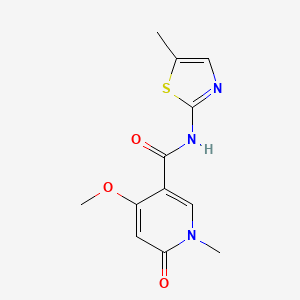
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)
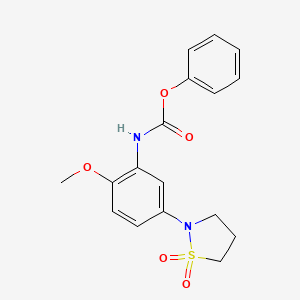
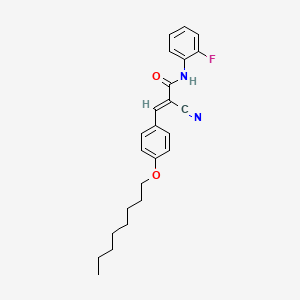
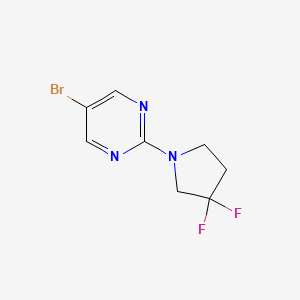
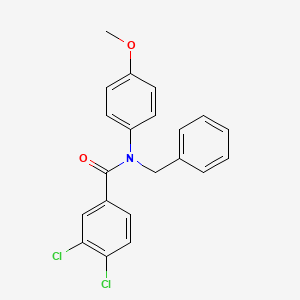
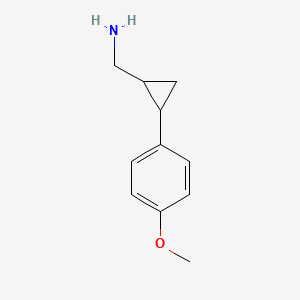
![N-(4-amino-3,5-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2865809.png)
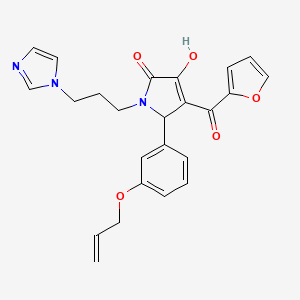
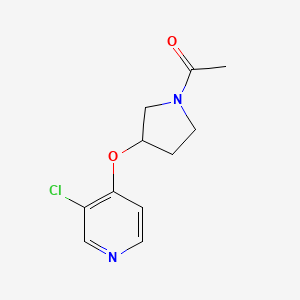


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)
